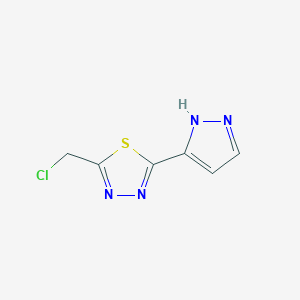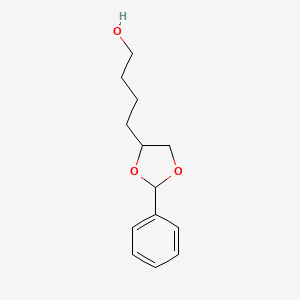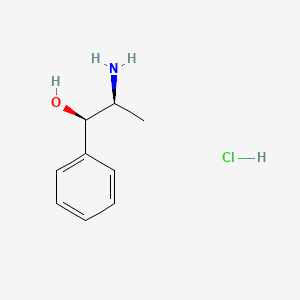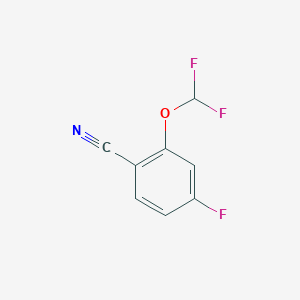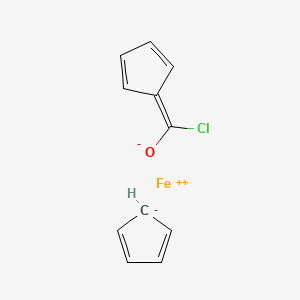
Ferrocenoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrocenoyl chloride is a complex organometallic compound It is known for its unique structure, which includes a chloro group, a cyclopentadienylidene moiety, and an iron(2+) center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocenoyl chloride typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
Ferrocenoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The chloro group can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like triphenylphosphine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions include various iron complexes with different oxidation states and ligand environments. These products are often characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .
科学的研究の応用
Ferrocenoyl chloride has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism by which Ferrocenoyl chloride exerts its effects involves coordination to various substrates through its iron center. The iron(2+) ion can undergo redox reactions, facilitating electron transfer processes. The compound can also form stable complexes with organic molecules, influencing their reactivity and stability.
類似化合物との比較
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl structure but lacks the chloro group and the methanolate moiety.
Iron(II) chloride: A simpler iron compound that does not have the cyclopentadienylidene structure.
Cyclopentadienyliron dicarbonyl dimer: Another iron complex with cyclopentadienyl ligands but different coordination environment.
Uniqueness
Ferrocenoyl chloride is unique due to its combination of a chloro group, a cyclopentadienylidene moiety, and an iron(2+) center. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in catalysis and material science.
特性
分子式 |
C11H9ClFeO |
|---|---|
分子量 |
248.48 g/mol |
IUPAC名 |
chloro(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C6H5ClO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H;1-5H;/q;-1;+2/p-1 |
InChIキー |
VTDVIWPHJXANHZ-UHFFFAOYSA-M |
正規SMILES |
[CH-]1C=CC=C1.C1=CC(=C([O-])Cl)C=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-ethyl}-acetamide](/img/structure/B8677782.png)
![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B8677788.png)
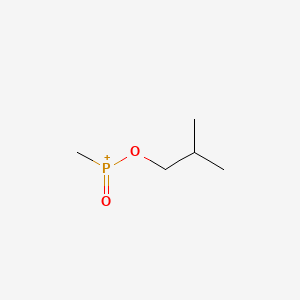
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide](/img/structure/B8677797.png)
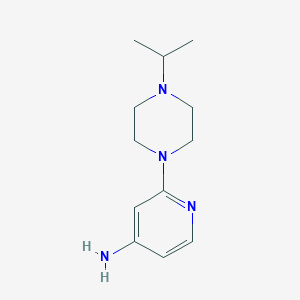
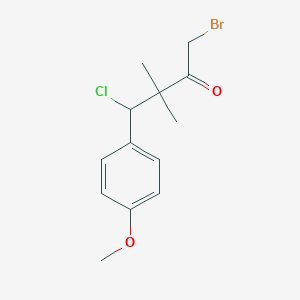
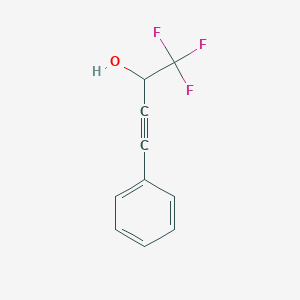
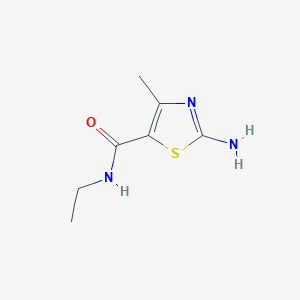
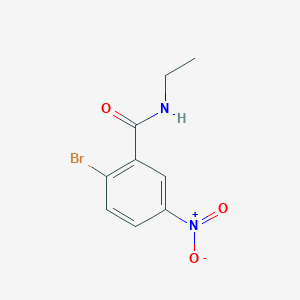
![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)
